Cerium(IV) ammonium nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
diazanium;cerium(4+);hexanitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPZTFVPEKAKFH-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8N8O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange solid, soluble in water; [Merck Index] | |
| Record name | Ceric ammonium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
10139-51-2, 16774-21-3 | |
| Record name | Cerium(IV) ammonium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerate(2-), hexakis(nitrato-.kappa.O)-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexanitratocerate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CERIC AMMONIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U99S55ED6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Principles of Cerium Iv Ammonium Nitrate Reactivity
Electron Transfer Mechanisms
Single Electron Transfer (SET) Pathways
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a potent one-electron oxidizing agent, a characteristic that underpins much of its reactivity in organic synthesis. wikipedia.org The high oxidation potential of the Ce(IV) ion (approximately +1.61 V vs. NHE) facilitates the removal of a single electron from a wide range of organic substrates. wikipedia.orgthieme-connect.com This process, known as single electron transfer (SET), results in the reduction of the cerium center from Ce(IV) to Ce(III), a transformation often accompanied by a distinct color change from orange to pale yellow.
The core of CAN's structure consists of a Ce⁴⁺ ion coordinated by six nitrate ligands, forming the hexanitratocerate(IV) anion, [Ce(NO₃)₆]²⁻, which is stabilized by two ammonium counterions. This coordination sphere plays a crucial role in the compound's stability and reactivity. The SET mechanism is a common pathway in CAN-mediated reactions, including the oxidation of alcohols, where a one-electron transfer from the alcohol to the Ce(IV) center is a key step. Studies on the oxidation of various organic molecules, such as para-substituted benzpinacolones, have provided evidence for a rate-determining single electron-transfer step between the substrate and Ce(IV). rsc.org This initial SET event is fundamental to the subsequent bond-forming or bond-cleaving steps that characterize many CAN-mediated transformations. rsc.org
The versatility of CAN as a SET reagent is demonstrated in its ability to initiate a variety of reactions, including oxidative additions of electrophilic radicals to alkenes, which lead to the formation of new carbon-carbon and carbon-heteroatom bonds. The oxidation of styrenes and other alkenylbenzenes by CAN can proceed through either an electron-transfer mechanism or a free-radical addition, depending on the specific structure of the substrate, highlighting the nuanced nature of its SET pathways. rsc.org
Generation and Reactivity of Radical and Radical Cation Intermediates
A direct consequence of the single electron transfer (SET) from an organic substrate to Cerium(IV) ammonium nitrate (CAN) is the formation of highly reactive radical and radical cation intermediates. acs.orgnumberanalytics.com The chemistry of CAN-mediated oxidations is largely dominated by the behavior of these transient species. acs.org For instance, the oxidation of CH-acidic compounds with CAN serves as a convenient method for generating radicals. thieme-connect.com Similarly, the oxidation of nitronate anions with CAN produces α-nitroalkyl radicals. researchgate.net
Once generated, these radical cations can undergo a variety of subsequent reactions, including:
Addition to unsaturated systems: Radical cations can add to alkenes and arenes, initiating further transformations. numberanalytics.com This is a key step in many carbon-carbon bond-forming reactions mediated by CAN. rsc.orglibretexts.org For example, the CAN-mediated oxidative addition of 1,3-dicarbonyl compounds to alkenes leads to the formation of dihydrofurans. rsc.org
Fragmentation: Radical cations can fragment, leading to the cleavage of chemical bonds and the formation of smaller radical or cationic species. numberanalytics.com An example is the oxidative cleavage of para-substituted benzpinacolones, where the initially formed radical cation rapidly cleaves into a triarylmethyl cation and an aroyl radical. rsc.org
Proton Loss: A common fate of radical cations derived from alkylaromatic compounds is the loss of a proton from a benzylic position, leading to the formation of a benzyl (B1604629) radical. rsc.org
Nucleophilic Attack: Radical cations can be attacked by nucleophiles. The stereoselectivity of this process can be influenced by the reaction conditions. For example, in the addition of dimethyl malonate to 3,4,6-tri-O-acetyl-D-glucal, the use of CAN instead of Mn(OAc)₃ leads to an increase in stereoselectivity, which is likely due to the lower reaction temperature. libretexts.org
The reactivity of these radical intermediates is influenced by both their own structure and the surrounding reaction environment. canada.caacs.org For instance, the rate of addition of styrene (B11656) radical cations to alkenes is sensitive to both steric and electronic effects on both the radical cation and the alkene. canada.caacs.org The study of these intermediates is crucial for understanding and predicting the outcomes of CAN-mediated reactions.
Lewis Acidity and Brønsted Acidity of this compound in Catalysis
Beyond its role as a powerful one-electron oxidant, this compound (CAN) also exhibits significant Lewis and Brønsted acidity, enabling its use as a catalyst in a variety of organic transformations. scispace.com
The Lewis acidity of CAN arises from the highly charged Ce(IV) center, which can coordinate to Lewis basic sites in organic molecules, thereby activating them towards nucleophilic attack. conicet.gov.arscirp.org This catalytic behavior has been exploited in numerous reactions, including:
Aza-Michael additions: CAN catalyzes the addition of amines to α,β-unsaturated compounds. researchgate.net
Biginelli condensation: It serves as an efficient Lewis acid catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. researchgate.net
Synthesis of benzimidazoles: CAN facilitates the reaction of o-phenylenediamine (B120857) with arylidene malononitriles to produce 2-arylbenzimidazoles, acting as a Lewis acid to activate the electrophile. scispace.com
Protection of glycols: In a surprising application for a strong oxidant, CAN has been used to catalyze the regioselective protection of glycols. conicet.gov.ar
In addition to its Lewis acidity, CAN can also function as a source of Brønsted acidity. In the presence of water or other protic solvents, the nitrate anions can hydrolyze to generate protons, effectively creating an acidic medium. scispace.com This Brønsted acidity can play a role in reactions that require proton catalysis.
The dual nature of CAN as both an oxidant and an acid catalyst makes it a versatile reagent in organic synthesis. The specific role of CAN in a given reaction—whether as an oxidant, a Lewis acid, or a Brønsted acid—can often be tuned by the reaction conditions, particularly the choice of solvent.
Elucidation of Reaction Kinetics and Rate-Determining Steps
Kinetic studies are essential for understanding the detailed mechanisms of reactions involving this compound (CAN). By examining how the reaction rate changes with the concentration of reactants, catalysts, and other species, researchers can identify the rate-determining step and gain insights into the nature of the reactive intermediates. statperson.comnumberanalytics.com
Several studies have investigated the kinetics of CAN-mediated oxidations of various organic substrates. For example, the oxidation of cyclohexanol (B46403) by ceric ion in nitric acid shows a rate dependence on the alcohol concentration that suggests the formation of an intermediate complex. researchgate.net In this particular reaction, an increase in the concentration of hydrogen and nitrate ions was found to retard the rate of oxidation. researchgate.net A mechanism involving the decomposition of a Ce(IV)-alcohol complex and the rupture of an α-carbon-hydrogen bond in the rate-determining step has been proposed. researchgate.net
In the oxidation of aliphatic alcohols like methanol (B129727) and ethanol (B145695) by CAN in an acetonitrile-water medium, the reactions were found to be first order with respect to the oxidant, the acid, and the substrate. statperson.com Michaelis-Menten type kinetics were observed, which is also indicative of the formation of a pre-equilibrium complex. statperson.com
The oxidation of para-substituted benzpinacolones by CAN in acetic acid was found to be first order in each reactant. rsc.org A good correlation between the logarithm of the reaction rates and the oxidation potentials of the substrates indicated that a single electron-transfer step between the substrate and Ce(IV) is the rate-determining step. rsc.org
Furthermore, kinetic isotope effect (KIE) studies can provide valuable information about bond-breaking events in the rate-determining step. For instance, in the intramolecular O-H/C-H oxidative coupling of ortho-aryl benzoic acids mediated by CAN, the KIE showed that C-H cleavage was likely not involved in the rate-determining step. acs.org In contrast, a KIE of kH/kD = 2.3 was observed in the side-chain substitution reactions of [2H10]-p-xylene, suggesting that proton loss from the radical cation is at least partially rate-determining. rsc.org
The following table summarizes kinetic data for the CAN-mediated oxidation of different substrates:
| Substrate | Solvent | Rate Law | Key Findings |
| Cyclohexanol | Aqueous HNO₃ | Rate depends on [alcohol], retarded by [H⁺] and [NO₃⁻] | Formation of a Ce(IV)-alcohol complex is suggested. researchgate.net |
| Methanol/Ethanol | Acetonitrile (B52724)/Water | First order in [CAN], [H⁺], and [substrate] | Michaelis-Menten kinetics observed. statperson.com |
| para-Substituted Benzpinacolones | Acetic Acid | First order in [CAN] and [substrate] | Rate-determining step is single electron transfer. rsc.org |
| ortho-Aryl Benzoic Acids | Not specified | KIE suggests C-H cleavage is not in the rate-determining step. | Supports a radical process. acs.org |
| [2H10]-p-Xylene | Acetonitrile | kH/kD = 2.3 | Proton loss from the radical cation is partially rate-determining. rsc.org |
Influence of Reaction Environment on Mechanistic Pathways
Solvent Effects on Cerium(IV) Species and Reactivity
The reaction environment, particularly the solvent, exerts a profound influence on the reactivity of this compound (CAN) and the mechanistic pathways of its reactions. thieme-connect.comnumberanalytics.comstatperson.comacs.org The choice of solvent can affect the stability and structure of the Ce(IV) species in solution, the redox potential of the Ce(IV)/Ce(III) couple, and the stability of the radical and ionic intermediates generated during the reaction. thieme-connect.comscispace.comnih.gov
For instance, the oxidation of alkenes by CAN can lead to different products depending on the solvent used. wikipedia.org In the oxidation of β-dicarbonyls, the behavior of the radical cation intermediates is solvent-dependent. acs.org The use of ionic liquids as a solvent in CAN-mediated oxidative radical reactions has been shown to increase the reaction rate and yield in dichloromethane. tandfonline.com
Solvents can also modulate the Lewis acidity of CAN. In the synthesis of 2-arylbenzothiazoles, methanol was found to be the best solvent among those tested, which included water, acetone, and chloroform. nih.gov Similarly, in the CAN-catalyzed reaction of o-phenylenediamine with aromatic aldehydes, methanol was superior to acetonitrile and toluene. arabjchem.org
The effect of solvent on reaction kinetics is also well-documented. A study on the oxidation of aliphatic alcohols showed that a decrease in the dielectric constant of the medium (by changing the solvent composition) significantly increased the reaction rate. statperson.com This suggests that the transition state of the rate-determining step is less polar than the initial reactants.
The following table provides examples of how different solvents influence CAN-mediated reactions:
| Reaction | Solvent | Observed Effect |
| Oxidation of Alkenes | Varies | Outcome of the reaction is solvent-dependent. wikipedia.org |
| Oxidative Radical Reactions | Dichloromethane with Ionic Liquid | Increased reaction rate and yield. tandfonline.com |
| Oxidation of β-Dicarbonyls | Varies | Behavior of radical cation intermediates is solvent-dependent. acs.org |
| Synthesis of 2-Arylbenzothiazoles | Methanol | Found to be the optimal solvent. nih.gov |
| Oxidation of Aliphatic Alcohols | Acetonitrile/Water | Decreasing dielectric constant increases the reaction rate. statperson.com |
Role of Co-catalysts and Ancillary Reagents
The synthetic utility of this compound (CAN) can be significantly enhanced through the strategic use of co-catalysts and ancillary reagents. These additives serve multiple purposes, including enabling the use of CAN in catalytic amounts, improving reaction rates and yields, and overcoming challenges such as the limited solubility of CAN in many organic solvents. samaterials.comorganic-chemistry.org By facilitating the regeneration of the active Ce(IV) species or mediating interfacial reactions, these reagents broaden the scope and efficiency of CAN-mediated transformations.
Terminal Oxidants for Catalytic Systems
While CAN is a powerful stoichiometric oxidant, its use in large quantities can complicate product purification and increase costs. A common strategy to circumvent this is to use CAN in catalytic amounts, coupled with a stoichiometric terminal oxidant that regenerates the Ce(IV) ion from the Ce(III) species formed during the reaction. samaterials.com This approach maintains the unique reactivity of Ce(IV) while minimizing its required quantity.
Sodium bromate (B103136) (NaBrO₃) is a frequently employed terminal oxidant in these catalytic cycles. samaterials.comacsgcipr.org For instance, a heterogeneous system composed of CAN supported on silica (B1680970) gel, used in a catalytic amount, effectively oxidizes sulfides to sulfoxides in the presence of sodium bromate as the primary oxidant. organic-chemistry.org This method not only allows for the use of common organic solvents but also simplifies the work-up process and product isolation. organic-chemistry.org Similarly, the oxidation of various alcohols to yield ketones or carboxylic acids proceeds efficiently with catalytic quantities of cerium(IV) phosphonate-modified silica, using sodium bromate as the re-oxidant. acsgcipr.org Other oxidants like tert-butyl hydroperoxide and molecular oxygen can also be used to recycle Ce⁴⁺, enabling catalytic oxidation systems. samaterials.com
Table 1: Examples of CAN Systems with Terminal Oxidants
| Substrate Type | CAN System | Co-catalyst/Terminal Oxidant | Product Type | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Alcohols | (NH₄)₂Ce(NO₃)₆ on modified silica | Sodium Bromate | Aldehydes, Ketones, Carboxylic Acids | The system allows for catalytic use of cerium for efficient oxidation. | acsgcipr.org |
| Sulfides | (NH₄)₂Ce(NO₃)₆ on silica gel | Sodium Bromate | Sulfoxides | The heterogeneous reagent simplifies work-up and permits use of organic solvents. | organic-chemistry.org |
Halogen-Based Ancillary Reagents
Halogen-containing compounds, particularly those with bromine, can act as effective ancillary reagents in CAN-mediated reactions. The association of catalytic amounts of CAN with N-bromosuccinimide (NBS) provides an efficient method for the direct conversion of aryl epoxides into α-hydroxyarylketones. researchgate.net This specific transformation highlights a synergistic effect between CAN and NBS, achieving a reaction that is not successful for other types of epoxides like alkyl and cyclic variants. researchgate.net
In other catalytic oxidation systems, bromide ions (Br⁻) have been shown to play a crucial role. acs.org For example, cobalt acetate (B1210297) combined with bromide is a highly active catalyst for hydrocarbon autoxidation. cdnsciencepub.com While not a CAN-specific system, this illustrates the mechanistic principle where bromide facilitates electron transfer cycles, a concept applicable to other metal-based oxidations.
Table 2: Application of Halogen-Based Reagents with Catalytic CAN
| Substrate | Ancillary Reagent | Product | Key Finding | Reference(s) |
|---|
Phase Transfer Catalysts
A significant limitation in the application of CAN is its high solubility in water but poor solubility in many nonpolar organic solvents, where most organic substrates are soluble. samaterials.comniscpr.res.in This solubility mismatch can be overcome by using a biphasic solvent system (e.g., water/acetonitrile) or by employing phase transfer catalysts (PTCs). samaterials.comniscpr.res.in PTCs, typically quaternary ammonium salts, are ionic substances with large hydrocarbon groups that render them soluble in organic media. niscpr.res.in They facilitate the transfer of the oxidant from the aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate. niscpr.res.inoup.com
To further streamline this approach, researchers have developed phase-transfer oxidants where the Ce(IV) ion is directly incorporated into a quaternary ammonium salt. niscpr.res.in Examples include cetyldimethyl benzyl ammonium cerium nitrate (CDBACN) and cetyltrimethyl ammonium cerium nitrate (CTACN). niscpr.res.in These reagents act as both the oxidant and the phase transfer agent, proving effective in reactions like the oxidative deoximation for regenerating ketones and aldehydes from their respective oximes. niscpr.res.in
Table 3: Phase Transfer Catalysts and Reagents in Cerium(IV) Oxidations
| Reagent/Catalyst | Type | Application Example | Key Finding | Reference(s) |
|---|---|---|---|---|
| Quaternary ammonium salts | Phase Transfer Catalyst (PTC) | General oxidation | Facilitates the oxidation of various organic compounds by improving solubility of the inorganic oxidant in the organic phase. | niscpr.res.inoup.com |
| Cetyldimethyl benzyl ammonium cerium nitrate (CDBACN) | Phase Transfer Oxidant | Oxidative deoximation of oximes | Incorporates the Ce(IV) oxidant into the PTC structure, alleviating the need for a separate catalyst. | niscpr.res.in |
Cerium Iv Ammonium Nitrate in Advanced Organic Synthesis
Oxidative Transformations in Organic Chemistry
Oxidation of Alcohols to Carbonyl Compounds
Cerium(IV) ammonium (B1175870) nitrate (B79036) is a highly effective reagent for the oxidation of alcohols to their corresponding carbonyl compounds. researchgate.net The reaction's outcome is dependent on the structure of the alcohol substrate.
Secondary alcohols are readily oxidized to ketones in the presence of CAN. organic-chemistry.orgchemguide.co.uklibretexts.org For example, propan-2-ol is converted to propanone. chemguide.co.uk The mechanism involves the removal of a hydrogen atom from the hydroxyl group and another from the carbon atom attached to it. chemguide.co.uklibretexts.org
Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reaction conditions. libretexts.orgwikipedia.org To obtain the aldehyde, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. libretexts.org Benzylic alcohols, a specific type of primary alcohol, are efficiently oxidized to aldehydes using CAN. organic-chemistry.orgsamaterials.com For instance, benzyl (B1604629) alcohol is converted to benzaldehyde. When an excess of the oxidizing agent is used and the reaction is heated under reflux, primary alcohols are fully oxidized to carboxylic acids. chemguide.co.uk
Tertiary alcohols are generally resistant to oxidation by CAN under normal conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the elimination step to form a carbon-oxygen double bond. chemguide.co.uklibretexts.org
The combination of CAN with other reagents, such as TEMPO (2,2,6,6-tetramethylpiperidinooxy), can be used for the aerobic oxidation of benzylic and allylic alcohols, often resulting in excellent yields and shorter reaction times. organic-chemistry.org
Table 1: Oxidation of Various Alcohols with Cerium(IV) Ammonium Nitrate
| Alcohol Substrate | Product | Reaction Conditions |
| Propan-2-ol | Propanone | Acidified CAN, heat chemguide.co.uk |
| Benzyl alcohol | Benzaldehyde | CAN |
| Ethanol (B145695) | Ethanal (Acetaldehyde) | Excess alcohol, distillation libretexts.org |
| Ethanol | Ethanoic Acid | Excess CAN, reflux chemguide.co.uk |
| Benzylic/Allylic Alcohols | Corresponding Carbonyls | Catalytic CAN, TEMPO, O₂ organic-chemistry.org |
Oxidation of Ethers and Related Oxygen-Containing Compounds
This compound is a potent oxidant for various oxygen-containing compounds, most notably ethers. wikipedia.org The oxidation of ethers by CAN often leads to cleavage of the carbon-oxygen bond. wikipedia.org For instance, CAN is employed to cleave para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are common protecting groups for alcohols in organic synthesis. wikipedia.org This deprotection releases the original alcohol and converts the ether moiety into the corresponding benzaldehyde. wikipedia.org The reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature can lead to the formation of tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively, through a radical-mediated cyclization. organic-chemistry.orgthieme-connect.com
Furthermore, CAN supported on HZSM-5 zeolite has been shown to be an effective system for the direct oxidative deprotection of trimethylsilyl (B98337) (TMS) ethers to their corresponding carbonyl compounds under solvent-free microwave irradiation conditions. This method provides a rapid and environmentally friendly alternative for this common transformation. The mechanism for the oxidative cleavage of ethers can involve a hydrogen abstraction and oxygen rebound pathway, leading to a hemiacetal that subsequently hydrolyzes to the final products. researchgate.netnih.gov
Oxidative Cleavage of Carbon-Carbon Bonds
This compound can effect the oxidative cleavage of carbon-carbon bonds in specific substrates, particularly vicinal diols (glycols). researchgate.net This reaction provides a valuable synthetic route to aldehydes and ketones. The oxidative cleavage of glycols is a well-established method in carbohydrate chemistry and for determining the structure of complex molecules. researchgate.netwikipedia.org While reagents like lead tetraacetate and periodic acid are commonly used for this transformation, CAN offers an alternative method. wikipedia.orglibretexts.orglibretexts.org The oxidation of 1,2-diarylethanols with CAN can also result in cleavage products. researchgate.net The reaction proceeds through the formation of a cyclic intermediate which then fragments, breaking the C-C bond and forming two carbonyl groups. wikipedia.org
Table 2: Examples of Oxidative Cleavage by this compound
| Substrate | Product(s) | Reference |
| Vicinal Diols (Glycols) | Aldehydes and/or Ketones | researchgate.net |
| 1,2-Diarylethanols | Cleavage Products | researchgate.net |
Oxidation of Alkenes and Alkenylbenzenes
This compound is a versatile reagent for the oxidation of alkenes and alkenylbenzenes, with the reaction pathway often depending on the substrate's structure and the reaction conditions. rsc.orgrsc.org The oxidation of these compounds can proceed through either an electron-transfer mechanism or a free-radical addition. rsc.orgrsc.org
As a one-electron oxidant, CAN can initiate oxidative addition reactions of electrophilic radicals to alkenes, which allows for the formation of both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For example, the CAN-mediated reaction of aryl sulfinates and sodium iodide with alkenes yields vinyl sulfones. organic-chemistry.org Similarly, alkynes can be converted to β-iodovinyl sulfones. organic-chemistry.org The oxidation of styrenes and other alkenylbenzenes by CAN has been studied, revealing the dual mechanistic possibilities. rsc.orgrsc.org In some cases, dinitroxylation of alkenes can occur, though the specific products are often solvent-dependent. wikipedia.org
Oxidation of Aromatic Systems (e.g., Catechols, Hydroquinones, Cresol)
This compound is a powerful reagent for the oxidation of electron-rich aromatic systems. wikipedia.orgsamaterials.com Phenolic compounds such as catechols and hydroquinones are readily oxidized to their corresponding quinones. wikipedia.orgsamaterials.com For instance, catechol is converted to o-benzoquinone, and hydroquinone (B1673460) is rapidly oxidized to p-benzoquinone. samaterials.com
The oxidation of cresols (methylphenols) and other alkyl-substituted phenols can also be achieved with CAN. researchgate.net The oxidation of alkylbenzenes, in general, is a significant industrial process, and while various oxidizing agents are used, CAN can be employed for specific transformations. numberanalytics.comnumberanalytics.com The mechanism often involves the formation of radical cations as intermediates. nih.gov
Table 3: Oxidation of Aromatic Systems with this compound
| Aromatic Substrate | Product | Reference |
| Catechol | o-Benzoquinone | samaterials.com |
| Hydroquinone | p-benzoquinone | samaterials.com |
| Cresol | Oxidized products | researchgate.net |
| Alkylaromatics | Aldehydes, Ketones, Acids, or Alcohols | researchgate.net |
Oxidation of Nitrogen-Containing Compounds (e.g., Amines, Amides)
This compound is also utilized in the oxidation of various nitrogen-containing functional groups. The oxidation of amines with CAN can lead to a variety of products depending on the structure of the amine and the reaction conditions. For example, the oxidation of alkylmethylanilines with CAN can result in demethylation, dealkylation, and aromatic nitration. rsc.org In some cases, the oxidation of amines can lead to the formation of amides. rsc.org
CAN has also been used to catalyze the synthesis of nitrogen-containing heterocycles. For example, it can catalyze the one-pot synthesis of 2-arylbenzothiazoles from the reaction of 2-aminothiophenol (B119425) with aromatic aldehydes. mdpi.com While the direct oxidation of the amide group itself is a challenging transformation, CAN's role in reactions involving amides is often as a catalyst or to effect transformations on other parts of the molecule. beilstein-journals.orgsciencemadness.orgresearchgate.net
Selective Oxidation Methodologies
This compound is a potent one-electron oxidant widely utilized for various functional group oxidations. lehigh.edu Its effectiveness is particularly notable in the selective oxidation of alcohols. CAN efficiently oxidizes secondary alcohols to their corresponding ketones and is also highly effective for the conversion of benzylic alcohols into aldehydes. organic-chemistry.orgresearchgate.net The reagent's utility extends to other substrates as well; for instance, it can mediate the oxidation of methylenecyclobutanes to yield spirocyclobutyl-1,2-dioxethanes. tandfonline.com The combination of CAN with other reagents, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be employed for the aerobic oxidation of both benzylic and allylic alcohols to the corresponding carbonyl compounds, often with excellent yields and short reaction times. organic-chemistry.org
Carbon-Carbon Bond Forming Reactions
The ability of CAN to generate radical intermediates makes it a valuable tool for the formation of carbon-carbon bonds, a cornerstone of organic synthesis. researchgate.netlehigh.edu
A significant application of this compound is in the intermolecular oxidative coupling of 1,3-dicarbonyl compounds. This reaction provides a direct and efficient pathway to synthesize 1,4-diketone derivatives, which are valuable intermediates for creating cyclopentanone (B42830) and furan (B31954) structures. tandfonline.comtandfonline.com The process is typically fast, occurs under mild conditions, and results in excellent yields, reaching up to 96%. tandfonline.comtandfonline.com The mechanism is believed to proceed through a single-electron-transfer (SET) from the enol form of the 1,3-dicarbonyl compound to Ce(IV), generating a radical cation intermediate that subsequently dimerizes. tandfonline.comtandfonline.com
Table 1: CAN-Mediated Oxidative Coupling of 1,3-Dicarbonyl Compounds This table presents a selection of 1,3-dicarbonyl compounds that undergo oxidative coupling mediated by CAN to form 1,4-diketone derivatives, with corresponding yields.
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 3,4-Diacetylhexane-2,5-dione | 3,4-Diacetylhexane-2,5-dione Dimer | 96% |
| 2 | 3,4-Dibenzoylhexane-2,5-dione | 3,4-Dibenzoylhexane-2,5-dione Dimer | 92% |
| 3 | 3,4-Bis(4-methylbenzoyl)hexane-2,5-dione | 3,4-Bis(4-methylbenzoyl)hexane-2,5-dione Dimer | 95% |
| 4 | 3,4-Bis(4-methoxybenzoyl)hexane-2,5-dione | 3,4-Bis(4-methoxybenzoyl)hexane-2,5-dione Dimer | 90% |
| 5 | 3,4-Bis(3-chlorobenzoyl)hexane-2,5-dione | 3,4-Bis(3-chlorobenzoyl)hexane-2,5-dione Dimer | 92% |
| 6 | 3,4-Bis(4-chlorobenzoyl)hexane-2,5-dione | 3,4-Bis(4-chlorobenzoyl)hexane-2,5-dione Dimer | 93% |
| Data sourced from tandfonline.com. |
CAN is highly effective in mediating oxidative cyclization reactions to produce important heterocyclic structures like dihydrofurans and tetrahydrofurans. nih.govlehigh.edu A common strategy involves the oxidative addition of 1,3-dicarbonyl compounds, such as dimedone and acetylacetone, to various alkenes. rsc.orgrsc.org This radical-mediated process yields substituted dihydrofurans in good yields. rsc.orgrsc.org Studies comparing CAN with other oxidants like manganese(III) acetate (B1210297) have often demonstrated that CAN provides superior yields and operates under milder conditions. rsc.orgrsc.org
Furthermore, CAN facilitates the synthesis of tetrahydrofuran and tetrahydropyran derivatives through the cyclization of tertiary 1,4- and 1,5-diols at room temperature, a reaction that proceeds with high yield and stereoselectivity. organic-chemistry.orgorganic-chemistry.org This methodology has been successfully applied to the synthesis of various fragrant compounds. organic-chemistry.org
A novel and practical application of CAN is the three-component α-allylation of imine surrogates. acs.orgacs.org This oxidative radical α-coupling reaction involves the interaction of various imine surrogates, such as enecarbamates, with allylsilanes in the presence of CAN. acs.orgresearchgate.net The process affords stable β-allylated α-carbamido ethers, which are valuable precursors to α-allylimines, in respectable yields under mild conditions. acs.orgacs.org The reaction demonstrates broad functional group tolerance on both the enecarbamate and the allylsilane components, making it an attractive method in organic synthesis. acs.org
Table 2: CAN-Mediated α-Allylation of Enecarbamates with Allylsilanes This table showcases the scope of the CAN-mediated α-allylation reaction with various enecarbamates and allylsilanes.
| Entry | Enecarbamate | Allylsilane | Product | Yield (%) |
| 1 | N-Cbz-protected enecarbamate from propanal | Allyltrimethylsilane | β-Allylated α-carbamido ether | 71% |
| 2 | N-Cbz-protected enecarbamate from propanal | Methallyltrimethylsilane | β-Methallyl α-carbamido ether | 67% |
| 3 | N-Cbz-protected enecarbamate from propanal | Crotyltrimethylsilane | β-Crotyl α-carbamido ether | 61% |
| 4 | N-Cbz-protected enecarbamate from isovaleraldehyde | Allyltrimethylsilane | β-Allylated α-carbamido ether | 70% |
| 5 | N-Boc-protected enecarbamate from propanal | Allyltrimethylsilane | β-Allylated α-carbamido ether | 72% |
| 6 | N-Teoc-protected enecarbamate from propanal | Allyltrimethylsilane | β-Allylated α-carbamido ether | 75% |
| Data sourced from acs.org. |
Cyclization Reactions (e.g., Dihydrofurans, Tetrahydrofurans)
Carbon-Heteroatom Bond Forming Reactions
In addition to forming carbon-carbon bonds, CAN is instrumental in forging bonds between carbon and various heteroatoms, significantly expanding its synthetic utility. researchgate.netnih.govthieme-connect.com
CAN-mediated reactions are particularly effective for creating carbon-nitrogen bonds, leading to the synthesis of several important nitrogen-containing scaffolds.
Aminotetralins : A facile, one-pot synthesis of 1-amino-4-aryltetralin derivatives can be achieved through a CAN-induced cyclodimerization of styrenes. acs.orgorganic-chemistry.org When conducted in acetonitrile (B52724), this reaction proceeds via a Ritter-type trapping of a cationic intermediate, affording α-acetamido tetralins. acs.org These aminotetralin structures are of significant interest as they are structurally related to potent therapeutic agents. acs.orgorganic-chemistry.org
Formamidines : CAN serves as an efficient catalyst for a green and highly effective synthesis of N,N'-diarylsubstituted formamidines. scirp.orgresearchgate.net The reaction involves treating aromatic amines with triethylorthoformate in water at room temperature. scirp.orgresearchgate.netresearchgate.net This method is noted for its simplicity, use of an environmentally friendly solvent, and high yields, although it is generally not successful for aliphatic amines. scirp.org
Table 3: CAN-Catalyzed Synthesis of N,N'-Diarylsubstituted Formamidines This table illustrates the synthesis of various formamidines from aromatic amines and triethylorthoformate using CAN as a catalyst in water.
| Entry | Aromatic Amine | Reaction Time (min) | Product | Yield (%) |
| 1 | Aniline | 10 | N,N'-Diphenylformamidine | 98% |
| 2 | 4-Methylaniline | 15 | N,N'-Di(p-tolyl)formamidine | 96% |
| 3 | 4-Methoxyaniline | 20 | N,N'-Bis(4-methoxyphenyl)formamidine | 95% |
| 4 | 4-Chloroaniline | 10 | N,N'-Bis(4-chlorophenyl)formamidine | 98% |
| 5 | 4-Bromoaniline | 15 | N,N'-Bis(4-bromophenyl)formamidine | 97% |
| 6 | 2-Aminopyridine | 40 | N,N'-Di(pyridin-2-yl)formamidine | 85% |
| Data sourced from scirp.org. |
Aza-Michael Additions : Ceric ammonium nitrate effectively catalyzes the aza-Michael reaction, which is the conjugate addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.orgtandfonline.com This reaction is typically performed in water under mild conditions and produces β-amino carbonyl compounds in very good yields. organic-chemistry.org The procedure is simple and demonstrates chemoselectivity, as it is highly effective for aliphatic amines while aromatic amines are generally unreactive under these conditions. organic-chemistry.org
Carbon-Oxygen Bond Formation (e.g., Ether Synthesis, Esterification)
This compound is effective in promoting carbon-oxygen bond formation, a fundamental process in the synthesis of ethers and esters. As a potent oxidant, CAN facilitates the conversion of primary alcohols into aldehydes and secondary alcohols into ketones. organic-chemistry.org For instance, the reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature yields tetrahydrofuran and tetrahydropyran derivatives, respectively, in high yield and with significant stereoselectivity. organic-chemistry.org This method has been applied to the synthesis of various fragrant compounds. organic-chemistry.org
The oxidative capabilities of CAN are also harnessed in esterification reactions. While direct examples of CAN-catalyzed esterification are less common, its role in oxidizing alcohols to aldehydes provides a key intermediate for subsequent ester formation through various synthetic routes.
Carbon-Sulfur, Carbon-Selenium, and Carbon-Chlorine Bond Formation
The utility of this compound extends to the formation of carbon-sulfur, carbon-selenium, and carbon-chlorine bonds. nih.govmdma.ch These reactions often proceed through a radical-mediated pathway, initiated by the one-electron oxidation of the corresponding heteroatom anion by CAN. acs.org
For carbon-sulfur bond formation, CAN has been employed in the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes. nih.gov This one-pot synthesis is catalyzed by CAN and proceeds under mild conditions. nih.gov Another notable application is the reaction of aryl sulfinates with alkenes in the presence of CAN and sodium iodide, which affords vinyl sulfones in very good yields. organic-chemistry.org
In the realm of carbon-selenium bond formation, CAN facilitates the addition of selenium-containing nucleophiles to unsaturated systems. mdma.ch Similarly, CAN can promote carbon-chlorine bond formation, although this application is less frequently documented compared to its use in C-N and C-S bond formation. nih.gov
Oxidative Addition of Soft Anions to Alkenes
A significant application of this compound in organic synthesis is the oxidative addition of soft anions to alkenes. researchgate.netacs.orgnih.gov This process, mediated by CAN, allows for the formation of both intermolecular and intramolecular carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The reaction is initiated by the one-electron oxidation of the soft anion by CAN, generating an electrophilic radical. acs.org This radical then adds to the alkene, and the resulting radical intermediate is further oxidized by a second equivalent of CAN to a cation, which can then be trapped by a nucleophile. acs.org
This methodology has been successfully applied to a variety of soft anions, including azide (B81097) (N₃⁻), thiocyanate (B1210189) (SCN⁻), and halides (I⁻ and Br⁻). organic-chemistry.orgmdma.ch For example, the reaction of substituted cyclopropyl (B3062369) alcohols with CAN in the presence of these anions leads to the formation of β-functionalized ketones. organic-chemistry.org This versatile reaction provides a direct route to important synthetic intermediates. organic-chemistry.org
Catalytic Applications of this compound in Multicomponent Reactions
This compound has emerged as a valuable catalyst in multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product. nih.gov These reactions are highly atom-economical and offer a streamlined approach to the synthesis of diverse molecular scaffolds. researchgate.netnih.gov
Green Chemistry Approaches and Aqueous Media Syntheses
The use of this compound as a catalyst aligns with the principles of green chemistry due to its low toxicity, affordability, and ability to function in environmentally benign solvents like water. scirp.orgrsc.orgrsc.org Performing organic reactions in aqueous media is a significant goal for sustainable chemistry, and CAN has proven to be an effective catalyst in this regard. researchgate.netjcchems.comsigmaaldrich.com Its solubility in water and high reactivity make it a potent catalyst for a variety of transformations. scirp.orgrsc.org
For example, the synthesis of quinoxaline (B1680401) derivatives has been efficiently carried out using catalytic amounts of CAN in water at room temperature. rsc.orgrsc.org This method offers several advantages, including short reaction times, simple work-up procedures, and excellent product yields, all while minimizing environmental impact. rsc.orgrsc.orgresearchgate.net Similarly, the synthesis of tetrahydropyrimidine (B8763341) quinolones has been achieved through a one-pot, three-component condensation in aqueous media using CAN as a catalyst. researchgate.netjcchems.comunirioja.es
Synthesis of Various Heterocyclic Compounds
This compound catalyzes the synthesis of a wide range of heterocyclic compounds, which are crucial structural motifs in many pharmaceuticals and biologically active molecules. fishersci.nl
Quinoxalines: CAN efficiently catalyzes the condensation of 1,2-diketones and 1,2-diamines in water to produce quinoxaline derivatives in excellent yields. rsc.orgrsc.orgresearchgate.net
Dihydropyridines: The Hantzsch synthesis of 1,4-dihydropyridines, involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or ammonium acetate, can be effectively catalyzed by CAN. jconsortium.comjconsortium.com Additionally, a three-component reaction between primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes catalyzed by CAN yields 1,4-dihydropyridines. nih.gov
Benzothiazoles: A one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes is efficiently catalyzed by CAN at room temperature. nih.govgrowingscience.com Another approach involves the CAN-mediated cyclization of an intermediate radical formed from the oxidative coupling of thiophenols and aromatic nitriles. acs.orgacs.org
Pyrazoles: CAN has been used in the multicomponent synthesis of polyfunctionalized pyrazoles from aldehydes, malononitrile, and phenylhydrazines in an environmentally friendly aqueous medium. researchgate.net
Imidazoles: The synthesis of 2-aryl-4,5-dicarbonitrile imidazoles can be achieved through a one-pot oxidative cyclocondensation of aromatic aldehydes and 2,3-diaminomaleonitrile using a CAN/nitric acid system as an efficient oxidation catalyst. sid.irtandfonline.comresearchgate.netdoaj.org CAN also catalyzes the reaction of o-phenylenediamine (B120857) with aromatic aldehydes to afford 2-aryl-substituted benzimidazoles and 2-aryl-1-arylmethyl-1H-benzimidazoles. arabjchem.org
Tetrahydropyrimidine Quinolones: A facile and efficient one-pot, three-component synthesis of functionalized tetrahydropyrimidine quinolones from aromatic aldehydes, N,N-dimethyl barbituric acid, and 4-hydroxy-1-methylquinolin-2(1H)-one is catalyzed by CAN in water. researchgate.netjcchems.comunirioja.esresearchgate.net
The following table summarizes the synthesis of various heterocyclic compounds using CAN as a catalyst:
| Heterocycle | Reactants | Catalyst System | Key Features | Yield | Reference |
| Quinoxalines | 1,2-Diketones, 1,2-Diamines | CAN (5 mol%) in Water | Room temperature, short reaction time | Excellent | rsc.orgrsc.org |
| 1,4-Dihydropyridines | Aldehyde, β-Ketoester, Ammonium Acetate | CAN in Methanol (B129727) | Hantzsch synthesis | Good | jconsortium.comjconsortium.com |
| 2-Arylbenzothiazoles | 2-Aminothiophenol, Aromatic Aldehydes | CAN (10 mol%) in Methanol | One-pot, room temperature | High | nih.gov |
| Dicyano Imidazoles | Aromatic Aldehydes, 2,3-Diaminomaleonitrile | CAN/Nitric Acid | One-pot, solvent-free | Good to Excellent | sid.irtandfonline.comresearchgate.net |
| Tetrahydropyrimidine Quinolones | Aromatic Aldehydes, N,N-Dimethyl Barbituric Acid, 4-Hydroxy-1-methylquinolin-2(1H)-one | CAN in Water | One-pot, three-component | Very Good to Excellent | researchgate.netjcchems.com |
Role in Protecting Group Manipulations
This compound plays a significant role in the manipulation of protecting groups, a crucial aspect of multi-step organic synthesis. scirp.org It is particularly well-known for its ability to cleave para-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are common protecting groups for alcohols. wikipedia.orgbeyondchem.com The deprotection occurs under mild oxidative conditions, releasing the free alcohol. wikipedia.org
CAN is also utilized to deprotect N-p-anisylazoles, making the p-anisyl group a useful N-protecting group in azole chemistry. nih.gov This reaction has been successfully applied to pyrazoles, triazoles, tetrazoles, and even the unstable pentazole. nih.gov Furthermore, CAN is employed to release organic ligands from metal carbonyl complexes, a process that involves the oxidation of the metal and liberation of the ligand for subsequent reactions. wikipedia.orgbeyondchem.com
Cerium Iv Ammonium Nitrate in Materials Science Research
Synthesis of Cerium-Based Nanomaterials
Cerium(IV) ammonium (B1175870) nitrate (B79036) is extensively used as a cerium source for creating sophisticated nanoscale materials, including cerium oxide nanoparticles and complex hybrid composites. Its high solubility in water and various organic solvents makes it an adaptable precursor for numerous synthesis techniques. scirp.orgdiva-portal.org
Cerium oxide nanoparticles (CeO₂-NPs or nanoceria) are widely researched for their catalytic and redox properties. researchgate.netnih.gov CAN is a common starting material for their synthesis through several methods, including hydrolysis, precipitation, and combustion synthesis.
One straightforward method involves the spontaneous hydrolysis of CAN when dissolved in water at room temperature. rsc.org This process leads to the formation of a stable sol of highly crystalline cerium oxide particles, several nanometers in diameter, without the need for strong bases or high temperatures. rsc.orgresearchgate.net The crystallization kinetics are notably influenced by the solvent, with the process being approximately an order of magnitude slower in heavy water (D₂O) than in H₂O, indicating a rate-determining step involving proton transfer. rsc.org
Precipitation methods offer another route to CeO₂-NPs. In one such synthesis, an aqueous solution of CAN is added to a saturated ammonium carbonate solution. The resulting cerium(IV) complex solution, when stirred at ambient temperature, yields a precipitate of crystalline CeO₂ nanoparticles with a cubic fluorite structure and a crystallite size of 2-3 nm. rsc.org Other approaches use ammonium hydroxide (B78521) as the precipitating agent to produce nanoparticles. scispace.comhangta.group
Solution combustion synthesis (SCS) provides a rapid, energy-efficient method for producing crystalline oxide materials. In a typical SCS preparation of nanoceria, CAN acts as the oxidizer while a fuel, such as ethylenediaminetetraacetic acid (EDTA), is used. nih.gov Heating an aqueous mixture of CAN and EDTA to 450 °C initiates a self-sustaining combustion reaction, yielding a porous network of spherical CeO₂ nanoparticles with an average crystallite size of 35 nm. nih.gov
"Green synthesis" methods have also been developed, utilizing natural extracts as reducing and capping agents. For instance, Vitex cannabifolia leaf extract, which is rich in phenolic acids and flavonoids, can reduce CAN to form a precipitate that, upon annealing at 600 °C, produces spherical, crystalline CeO₂-NPs with an average size of around 17 nm. cpts.com.ua
The table below summarizes various research findings on the synthesis of cerium oxide nanoparticles using Cerium(IV) ammonium nitrate as a precursor.
| Synthesis Method | Co-reagents/Fuel | Reaction Conditions | Resulting Particle Characteristics | Reference(s) |
| Spontaneous Hydrolysis | Water | Room Temperature | Crystalline, several nm in diameter | rsc.org |
| Precipitation | Ammonium Carbonate | Ambient Temperature, 5-6 h stirring | 2-3 nm, cubic fluorite structure | rsc.org |
| Precipitation | Ammonium Hydroxide | - | ~6 nm, nanosphere | hangta.group |
| Solution Combustion | EDTA | 450 °C | ~35-42 nm, spherical, porous network | nih.gov |
| Green Synthesis | Vitex cannabifolia extract | Annealing at 600 °C | ~17-30 nm, spherical, crystalline | cpts.com.ua |
This compound is also instrumental in the fabrication of hybrid and composite materials, where cerium-based components are integrated with organic or inorganic matrices to achieve enhanced properties.
An example is the creation of wood-inorganic hybrid materials for wood preservation. A novel method uses a titanium isopropoxide gel with CAN as a stabilizer. ethz.ch The hydrolysis of the titanium precursor is initiated by moisture and hydroxyl groups within the wood structure, forming a cerium-doped TiO₂ layer. This layer seals the wood surface and occludes micropores, providing protection against fungal decay. The cerium dopant further enhances protection by scavenging hydroxyl radicals. ethz.ch
In the field of membrane science, CAN has been used to create composite anion exchange membranes with improved ion selectivity. mdpi.com In this process, a commercial polystyrene-based membrane is first saturated with CAN anionic complexes. Subsequently, the membrane is treated with phosphoric acid or ammonium dihydrogen phosphate (B84403), causing the in-situ precipitation of cerium phosphate within the polymer matrix. This modification results in a hybrid membrane with a modified layer that demonstrates enhanced selectivity for monovalent ions over polyvalent ions. mdpi.com These hybrid materials merge the properties of the polymer support with the functional characteristics of the inorganic cerium compound. nih.gov
Preparation of Cerium Oxide Nanoparticles
Functionalization of Polymeric and Biomaterials
The strong oxidizing nature of CAN makes it an effective initiator for graft polymerization, a process used to covalently attach new polymer chains onto the backbone of an existing polymer. diva-portal.org This technique is widely used to functionalize natural polymers and biomaterials like chitosan (B1678972) and cellulose, thereby modifying their properties for specific applications. researchgate.netresearchgate.net
CAN initiates grafting by creating radical sites on the polymer backbone. It forms a complex with the polymer, often with hydroxyl or amino groups, and then through a one-electron transfer, oxidizes this site to generate a radical that can initiate the polymerization of a monomer. diva-portal.orgrsc.org
A significant amount of research has focused on grafting various monomers onto chitosan, a biopolymer derived from chitin. For example, polyacrylonitrile (B21495) has been grafted onto chitosan using CAN as the redox initiator to optimize grafting efficiency. researchgate.net Similarly, CAN is used to initiate the grafting of poly(vinyl acetate) from the chitosan backbone to create a more water-stable adhesive material. diva-portal.org
Cellulose nanocrystals (CNCs) are another biomaterial frequently functionalized using CAN-initiated grafting. researchgate.netrsc.org A challenge with this system is that CAN is typically used in strong acidic conditions to prevent its hydrolysis, which can cause environmental issues and limit the choice of monomers. rsc.org However, recent research has demonstrated a successful acid-free grafting method for carboxylated CNCs (CCNCs). In this system, the CCNCs form a complex with Ce⁴⁺, creating a "macromolecular initiator" that effectively starts the polymerization of monomers like methyl methacrylate (B99206) (MMA) even at neutral pH. This approach achieves high monomer conversion and grafting yields under environmentally friendly conditions. rsc.org
The table below presents findings from studies on the functionalization of biomaterials using this compound.
| Biomaterial | Monomer | Key Reaction Conditions | Research Findings | Reference(s) |
| Chitosan | Acrylonitrile | CAN as initiator, varied concentrations and time | Optimized conditions for percent grafting and efficiency were determined. | researchgate.net |
| Chitosan | Poly(vinyl acetate) | CAN as initiator in acidic solution | Used to increase water stability of PVAc adhesives by creating a bio-based composite. | diva-portal.org |
| Carboxylated Cellulose Nanocrystals (CCNCs) | Methyl Methacrylate (MMA) | CAN initiator, acid-free (pH=7) aqueous medium | High monomer conversion (>80%) and grafting yield (>200%) achieved. CCNC-Ce⁴⁺ complex acts as a "macromolecular initiator". | rsc.org |
Applications in Advanced Material Development (e.g., Catalytic Materials, Sensors)
Materials synthesized using this compound as a precursor or catalyst find applications in diverse advanced technologies, including catalysis and chemical sensing.
Cerium oxide nanoparticles, prepared from CAN, are well-known for their catalytic activity, which is attributed to the facile redox cycling between Ce³⁺ and Ce⁴⁺ and the presence of oxygen vacancies. researchgate.netnih.gov Nanoceria synthesized via the solution combustion method using CAN have demonstrated effective photocatalytic activity in the degradation of organic pollutants like trypan blue dye under UV light. nih.gov These same nanoparticles also showed the ability to reduce toxic hexavalent chromium (Cr⁶⁺) to the less harmful trivalent form (Cr³⁺). nih.gov
Beyond environmental catalysis, CAN is used to create materials for organic synthesis and sensor technology. Quinoxaline (B1680401) derivatives, which are important in dyes, organic semiconductors, and pharmaceuticals, can be synthesized efficiently using catalytic amounts of CAN in water. chemeurope.com CAN has also been employed as a catalyst for four-component reactions to produce substituted tetrahydropyridines, which are versatile intermediates for synthesizing complex molecular frameworks. researchgate.net Furthermore, cerium-based metal-organic frameworks (Ce-MOFs), which can be synthesized from cerium precursors, have been explored for use in cataluminescence (CTL) sensors for detecting gases like hydrogen sulfide (B99878). researchgate.net
Cerium Iv Ammonium Nitrate in Environmental Science and Engineering
Degradation of Organic Pollutants
The strong oxidizing power of the Ce⁴⁺ ion makes Cerium(IV) ammonium (B1175870) nitrate (B79036) an effective agent for the degradation of a wide range of organic pollutants. wikipedia.orgsamaterials.com This property is harnessed in several environmental remediation strategies.
Wastewater Treatment Methodologies
Cerium(IV) ammonium nitrate is employed in advanced oxidation processes for treating industrial wastewater, particularly from textile industries, which is often laden with resilient organic dyes. researchgate.nettandfonline.com As a strong oxidizing agent, CAN can effectively decolorize dye solutions and reduce the chemical oxygen demand (COD), a key indicator of water pollution. researchgate.netresearchgate.net
Research has demonstrated the efficacy of CAN in degrading reactive dyes. For instance, in the treatment of wastewater containing Reactive Red 31, the application of CAN resulted in approximately 99% color removal and 92% COD removal. researchgate.netresearchgate.net The process involves an oxidation-reduction reaction between Ce(IV) and the organic compounds in the wastewater. researchgate.net The effectiveness of CAN has been compared with other cerium compounds and advanced oxidation methods, showing that CAN treatment can be more efficient. researchgate.nettandfonline.com Studies on the degradation of Acid Blue 62 dye found that (NH₄)₂Ce(NO₃)₆ was one of the more effective cerium reagents for dye and COD removal. tandfonline.com
Degradation Efficiency of Dyes Using this compound
| Pollutant | Process | Color Removal Efficiency (%) | COD Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Reactive Red 31 | CAN Oxidation | ~99% | ~92% | researchgate.netresearchgate.net |
| Acid Blue 62 | CAN Oxidation | High | High | tandfonline.com |
Remediation of Contaminated Sites
The oxidizing capabilities of this compound are also utilized in the remediation of contaminated sites. chemimpex.com Its application helps in the degradation of pollutants present in soil and other environmental matrices, contributing to the cleanup of contaminated ecosystems. chemimpex.com The Ce⁴⁺/Ce³⁺ redox couple promotes radical reactions that can break down hazardous and toxic chemicals in the environment. researchgate.net
Complete Organic Destruction Processes
For the complete destruction of persistent organic pollutants, this compound is used in a process known as Mediated Electrochemical Oxidation (MEO). researchgate.netnih.gov In this system, Ce(IV) acts as a powerful oxidizing agent in a nitric acid medium to mineralize organic waste into carbon dioxide, water, and inorganic compounds. researchgate.net The Ce(III) generated during the reaction is then electrochemically regenerated back to Ce(IV), allowing for a continuous and efficient destruction process.
The MEO process using Ce(IV) has been successfully applied to destroy a variety of model organic pollutants. researchgate.netnih.gov Research has shown that under specific conditions (e.g., 80°C and 0.95 M Ce(IV) in 3 M nitric acid), nearly 90% destruction based on CO₂ production and 95% based on Total Organic Carbon (TOC) and COD analysis can be achieved for various organic compounds. researchgate.net
Performance of Ce(IV)-Mediated Electrochemical Oxidation (MEO) for Organic Pollutant Destruction
| Parameter | Condition | Destruction Efficiency | Reference |
|---|---|---|---|
| CO₂ Production | 80°C, 0.95 M Ce(IV), 3 M Nitric Acid | ~90% | researchgate.net |
| TOC/COD Analysis | 80°C, 0.95 M Ce(IV), 3 M Nitric Acid | ~95% | researchgate.net |
| EDTA Mineralization (long term) | Continuous feeding, steady state | 85% (based on CO₂ evolution) | nih.gov |
Role in Atmospheric Chemistry
This compound plays a significant role in laboratory studies that simulate atmospheric chemical processes, particularly those involving the nitrate radical (NO₃•), a key nighttime atmospheric oxidant. nih.gov
Gas-Phase Nitrate Radical Generation
A novel method for generating gas-phase nitrate radicals for atmospheric chemistry research involves the irradiation of aerated aqueous solutions of this compound. copernicus.orgcopernicus.orgresearchgate.net This technique presents several advantages over traditional methods that use NO₂ + O₃ reactions or the thermal decomposition of dinitrogen pentoxide (N₂O₅). copernicus.orgresearchgate.net
The process generates NO₃• radicals via the photolysis of CAN, often in a solution containing nitric acid (HNO₃) or sodium nitrate (NaNO₃). copernicus.orgcopernicus.org Air is bubbled through the irradiated solution to carry the volatile NO₃• radicals into the gas phase for study. copernicus.orgcopernicus.org Researchers have characterized the NO₃• concentrations achieved under various conditions, including different CAN concentrations, acid concentrations, and irradiation wavelengths. copernicus.orgresearchgate.net This method allows for the generation of NO₃• mixing ratios ranging from parts per billion to parts per million by volume. copernicus.orgresearchgate.net
Experimental Conditions for Gas-Phase NO₃• Generation from CAN
| Parameter | Range Studied | Reference |
|---|---|---|
| [CAN] | 10⁻³ to 1.0 M | copernicus.orgresearchgate.net |
| [HNO₃] | 1.0 to 6.0 M | copernicus.orgresearchgate.net |
| Irradiation Wavelengths | 254 to 421 nm | copernicus.orgresearchgate.net |
| Achieved NO₃• Mixing Ratios | ppb to ppm by volume | copernicus.org |
Photo-induced Processes in Environmental Systems
The photochemistry of this compound is central to its application in environmental systems. The primary photochemical process upon photoexcitation of CAN is an inner-sphere electron transfer that leads to the formation of Ce(III) and a nitrate radical (NO₃•). researchgate.netnih.gov This photolytic generation of radicals is a key photo-induced process. copernicus.orgnih.gov
In acetonitrile (B52724), photoexcitation of CAN is followed by an ultrafast decay to a Ce(III) intermediate and a NO₃• radical. nih.gov This fundamental process underpins its use as a photolytic radical source. researchgate.netnih.gov Furthermore, cerium compounds, often synthesized from precursors like CAN, are used as photocatalysts. nih.govbeilstein-journals.org For example, cerium oxide nanoparticles derived from CAN can be used for the photocatalytic degradation of organic dyes under light irradiation, a process that relies on the generation of reactive oxygen species. nih.govbeilstein-journals.org These photo-induced processes are critical for both studying atmospheric reactions and developing novel environmental remediation technologies. nih.govbeilstein-journals.org
Advanced Methodologies and Future Research Directions
Electrochemical Regeneration of Cerium(IV) and Mediated Electrosynthesis
The electrochemical regeneration of Cerium(IV) from Cerium(III) is a cornerstone of mediated electrochemical oxidation (MEO) processes, offering a recyclable and potent oxidant system for organic synthesis and environmental remediation. csic.eschemrxiv.org The Ce(IV)/Ce(III) redox couple is advantageous due to the strong oxidizing nature of Ce(IV) ions, their facile electrochemical regeneration, and lower toxicity compared to other oxidants like chromates or permanganates. csic.eschemrxiv.org This process is particularly attractive for industrial applications as it allows for the indirect electrochemical oxidation of organic substrates, where the Ce(IV) species, having oxidized the target molecule, is continuously regenerated at the anode. csic.esresearchgate.net
Detailed studies have focused on the design and development of electrochemical cells, both divided and undivided, to achieve high current efficiency and yield for the generation of cerium(IV) from cerium(III). csic.es The choice of electrolyte is critical, with nitric acid, sulfuric acid, and methanesulfonic acid (MSA) being common media. csic.eschemrxiv.org MSA has gained traction over the last three decades for mediated organic electrosynthesis, in part because high concentrations of cerium can be achieved, which is beneficial for applications like redox flow batteries. chemrxiv.org The regeneration efficiency can be affected by the presence of organic compounds, which may inhibit Ce(IV) generation. chemrxiv.org
Mediated electrosynthesis using the Ce(IV)/Ce(III) system has been applied to the production of various organic compounds, such as aromatic aldehydes, ketones, and quinones. chemrxiv.orgnih.gov For instance, the electrosynthesis of p-anisaldehyde from p-methoxytoluene is a well-studied example that utilizes the Ce(IV)/Ce(III) redox couple in MSA. nih.gov The process involves the oxidation of p-methoxytoluene by electrochemically regenerated ceric methanesulfonate (B1217627) in a stirred-tank reactor. nih.gov Similarly, the production of naphthoquinone via this method is an established industrial process, replacing toxic chromic acid. chemrxiv.org
Future research in this area is directed towards developing new mediated organic syntheses, exploring MSA as a supporting electrolyte for novel cleaning and recovery solutions, and designing more efficient electrode materials, including carbon-based 3-D electrodes, that can withstand the highly oxidative conditions. chemrxiv.org
| Parameter | Value/Condition | Application | Source |
| Redox Couple | Ce(IV)/Ce(III) | Mediated Electrochemical Oxidation | csic.es |
| Common Media | Nitric Acid, Sulfuric Acid, Methanesulfonic Acid (MSA) | Organic Electrosynthesis | csic.eschemrxiv.org |
| Industrial Application | Naphthoquinone Synthesis | Replacement for Chromic Acid | chemrxiv.org |
| Model Reaction | p-methoxytoluene to p-anisaldehyde | Aldehyde Synthesis | nih.gov |
| Regeneration Efficiency | 74-80% (in one study) | Batch Recycle System | nih.gov |
Photoredox Catalysis with Cerium(IV) Ammonium (B1175870) Nitrate (B79036)
Cerium(IV) ammonium nitrate (CAN) is increasingly utilized in photoredox catalysis, a field that harnesses visible light to drive chemical reactions. researchgate.net The generation of radical intermediates from the photooxidation of various substrates by CAN is a key feature of its reactivity. acs.org The process often involves a ligand-to-metal charge transfer (LMCT) mechanism, which can be initiated by visible or near-UV light, leading to the formation of reactive radical species. chemrxiv.orgacs.org
Visible-light photocatalysis with CAN provides a milder alternative to traditional methods that may require strong oxidants or UV light, thereby expanding the substrate scope. researchgate.net For example, the oxidation of cyclopropylamines to nitrogen radical cations, which subsequently undergo ring-opening, can be achieved using visible-light photoredox catalysts, avoiding the harsher conditions associated with direct CAN oxidation. researchgate.net In other systems, CAN is used to mediate the C–H functionalization of alkanes under visible light, where it participates in the generation of reactive radicals. copernicus.org
A novel application of CAN photolysis is the generation of gas-phase nitrate radicals (NO₃•). researchgate.net By irradiating aerated aqueous solutions of CAN and nitric acid or sodium nitrate with wavelengths from 254 to 421 nm, significant concentrations of NO₃• can be produced. researchgate.net This method presents an alternative to traditional sources of nitrate radicals used in atmospheric chemistry studies. researchgate.net The maximum production of NO₃• was achieved using UVA radiation (λmax = 369 nm) in CAN/HNO₃ mixtures. researchgate.net
Future research is exploring the development of heterogeneous photocatalytic systems, such as Ce-based metal-organic frameworks (MOFs). chemrxiv.org These Ce-UiO-66 MOFs, synthesized using CAN, have shown catalytic activity in the photo-oxidation of benzylic alcohols to benzaldehydes under near-UV irradiation, with the potential for catalyst recycling. chemrxiv.org Computational studies, including Density Functional Theory (DFT), are being used to understand the electronic structure and band-gap shifts in these materials, aiding in the design of more efficient photocatalysts. chemrxiv.org
| System | Substrate | Product/Intermediate | Light Source | Source |
| CAN/Visible Light | Cyclopropylamines | Nitrogen Radical Cations | Visible Light | researchgate.net |
| CAN/Nitric Acid | Aerated Aqueous Solution | Gas-phase Nitrate Radicals (NO₃•) | UVA (369 nm) | researchgate.net |
| Ce-UiO-66 MOF | Benzylic Alcohols | Benzaldehydes | Near-UV | chemrxiv.org |
| CAN/Alkane | Alkanes | Functionalized Alkanes | Visible Light | copernicus.org |
Applications in Flow Chemistry and Process Intensification
The use of this compound in continuous flow chemistry represents a significant step towards process intensification, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which leads to higher yields, better selectivity, and reduced waste. researchgate.net These advantages are particularly relevant for reactions involving strong oxidants like CAN, where exothermic events and the handling of hazardous materials can be better managed in microreactor environments. researchgate.netresearchgate.net
An example of CAN's application in this area is in the continuous flow grafting of polymers. researchgate.net A continuous process was developed using CAN as an initiator, operating at a constant flow rate and a short reaction time of 30 seconds, demonstrating significant process intensification. researchgate.net Another application involves the four-component synthesis of substituted tetrahydropyridines, catalyzed by CAN, which provides an efficient, atom-economical route to these heterocyclic scaffolds. acs.org While initially developed in batch, such multi-component reactions are prime candidates for adaptation to continuous flow, which can further enhance process efficiency and control. acs.org
Future directions in this field involve expanding the scope of CAN-mediated reactions in continuous flow, including cross-coupling reactions and the synthesis of complex natural products. scirp.org The combination of flow chemistry with other green technologies, such as biocatalysis, where CAN could be used in a chemoenzymatic tandem reaction, is another promising avenue for creating highly efficient and sustainable synthetic processes. scirp.org
Computational Chemistry and Spectroscopic Characterization of Reactive Intermediates
Understanding the transient species generated during CAN-mediated reactions is crucial for elucidating reaction mechanisms and developing new synthetic methodologies. Computational chemistry and various spectroscopic techniques are indispensable tools for characterizing these reactive intermediates, which are often radical cations. nih.govrsc.org
Electron Spin Resonance (ESR) spectroscopy is a primary technique for the direct detection and characterization of radical intermediates formed during the photooxidation of substrates like arylcarbinols by CAN. acs.orggoogle.com These studies help to confirm the single-electron transfer (SET) mechanism that dominates many CAN-mediated oxidations. rsc.org Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are also employed to analyze reaction pathways and the structure of intermediates and final products. google.com For instance, detailed NMR studies have been used to investigate the various molecular species formed during iridium-catalyzed water oxidation driven by CAN. acs.org
Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into reaction mechanisms where experimental characterization is challenging. researchgate.net DFT calculations have been used to propose a reaction mechanism for the amination of naphthoquinone derivatives in the presence of CAN, suggesting that the coordination between the carbonyl oxygen and the cerium(IV) ion facilitates the nucleophilic attack. researchgate.net In studies of water oxidation, computational models have suggested that cerium species may play a direct role in O–O bond formation, lowering the energy barrier of the transition state. acs.org
Spectroscopic studies have also revealed the solvent-dependent behavior of radical cation intermediates. rsc.org The rate of reaction between Ce(IV) and β-dicarbonyl substrates, and the subsequent decay of the resulting radical cations, is significantly influenced by the polarity of the solvent, with different mechanisms observed in methanol (B129727) versus acetonitrile (B52724) or methylene (B1212753) chloride. rsc.org In situ spectroscopic techniques, such as in situ Raman and X-ray absorption spectroscopy, are powerful for tracking the changes in catalysts and intermediates during a reaction, as demonstrated in the study of the oxygen-evolution reaction with CAN and iron (hydr)oxide. researchgate.net
| Technique | Application/Finding | Substrate/System | Source |
| ESR Spectroscopy | Characterization of radical intermediates | Photooxidation of arylcarbinols | acs.org |
| NMR Spectroscopy | Identification of molecular species | Iridium-catalyzed water oxidation | acs.org |
| DFT Calculations | Elucidation of reaction mechanism | Amination of naphthoquinones | researchgate.net |
| In situ Raman/XAS | Tracking catalyst and intermediate changes | Oxygen-evolution reaction with FeOxHy | researchgate.net |
| UV-Vis Spectroscopy | Kinetic investigation of radical cation decay | Oxidation of β-diketones | rsc.org |
Development of Heterogeneous and Recyclable this compound Systems
To enhance the sustainability and economic viability of processes utilizing this compound, significant research has focused on the development of heterogeneous and recyclable catalyst systems. Immobilizing CAN on solid supports simplifies reaction work-up, facilitates product isolation, and allows for the recovery and reuse of the catalyst, aligning with the principles of green chemistry. researchgate.netthieme-connect.com
Various inorganic materials have been employed as supports for CAN. Silica (B1680970) gel has been used to support a catalytic amount of CAN for the oxidation of sulfides to sulfoxides, with stoichiometric sodium bromate (B103136) as the primary oxidant. thieme-connect.com This heterogeneous system allows the use of organic solvents and simplifies catalyst removal. thieme-connect.com Similarly, K10-montmorillonite clay has been used as a support for CAN to achieve carbon-carbon double bond cleavage and sulfide (B99878) oxidation. researchgate.net This clay-supported catalyst was shown to be recyclable without a significant loss in activity or selectivity. researchgate.net
Nano-sized materials are also being explored as supports. Propylsulfonic acid functionalized nanozeolite clinoptilolite has been reported as a heterogeneous catalyst, demonstrating the versatility of zeolitic structures in this context. rsc.org Furthermore, cerium-based metal-organic frameworks (MOFs), such as Ce-UiO-66, represent a novel class of heterogeneous catalysts. chemrxiv.org These MOFs can be synthesized directly from CAN and have been successfully employed as recyclable photocatalysts for the oxidation of benzylic alcohols. chemrxiv.org
The development of these solid-supported systems addresses some of the drawbacks of using homogeneous CAN, such as the need for stoichiometric amounts and the difficulty in separating the cerium salts from the reaction products. Future research will likely focus on creating more robust and highly active supported catalysts, expanding their application to a wider range of organic transformations, and optimizing their performance in continuous flow reactors.
Exploration of Novel Catalytic Cycles and Reaction Pathways
The versatility of this compound as a one-electron oxidant continues to drive the exploration of new catalytic cycles and reaction pathways. nih.gov The chemistry of CAN is largely defined by its ability to generate radical and radical cation intermediates, which can participate in a wide array of transformations, including carbon-carbon and carbon-heteroatom bond formations. nih.gov
Recent research has uncovered unprecedented reaction sequences. For example, a novel tandem reaction involving the nitration and oxidative rearrangement of 2-acetyl-1-naphthol benzoylhydrazones with CAN has been described. This reaction proceeds through a proposed β-azo-o-quinone methide intermediate, which can then undergo either a rearrangement or an electrocyclization depending on its conformation. This demonstrates the potential of CAN to initiate complex, multi-step transformations in a single pot.
CAN has also been shown to have a more direct and complex role in certain catalytic cycles than previously assumed. In studies of iridium-catalyzed water oxidation, it was found that CAN may not only act as a sacrificial oxidant to energize the catalyst but could also be directly involved in the O–O bond formation step. acs.org This finding suggests a departure from the conventional view of CAN's role and opens up new avenues for designing water oxidation catalysts. acs.org
The scope of CAN-catalyzed reactions is continuously expanding. It has been employed as a Lewis acid catalyst for the three-component Povarov reaction to synthesize tetrahydroquinoline derivatives with high diastereoselectivity. It also efficiently catalyzes aza-Michael reactions of amines with α,β-unsaturated carbonyl compounds in water, showcasing its utility in green chemistry. thieme-connect.com The exploration of these and other novel transformations, such as CAN-induced cyclodimerizations of styrenes and the synthesis of vinyl sulfones, highlights the ongoing efforts to harness the unique reactivity of this versatile reagent. thieme-connect.com A mechanistic rationale for many of these reactions has been proposed, often involving a single-electron transfer (SET) pathway. nih.gov
Q & A
Q. What are the primary applications of CAN in redox titrations, and how can its oxidizing capacity be optimized for analytical methods?
CAN is widely used as a strong one-electron oxidant in redox titrations, particularly for quantifying pharmaceutical compounds like sofosbuvir (SOF) and daclatasvir (DAC). Methodologically, excess CAN oxidizes the analyte in a sulfuric acid medium, and unreacted Ce(IV) is quantified by adding dyes (e.g., indigo carmine or alizarin red S) and measuring absorbance at specific wavelengths (610 nm for indigo carmine). Optimization involves adjusting acid concentration, reaction time, and temperature to maximize oxidation efficiency .
Q. How is CAN employed in synthesizing cerium dioxide (CeO₂) nanoparticles, and what factors influence particle stability?
CAN serves as a precursor in sol-gel synthesis of CeO₂ nanoparticles. For example, mixing CAN with nonpolar solvents under controlled hydrolysis yields stable sols. Key factors include pH, solvent polarity, and the presence of stabilizing agents (e.g., surfactants). Baranchikov et al. (2022) demonstrated that ethanol-water mixtures with nitric acid as a peptizing agent produce monodisperse CeO₂ nanoparticles with high colloidal stability .
Q. What precautions are necessary when handling and storing CAN in laboratory settings?
CAN is hygroscopic and decomposes at temperatures >108°C. Storage in airtight containers at <15°C in dry, dark conditions is critical to prevent deliquescence and oxidation of organic contaminants. Its strong oxidizing nature necessitates isolation from reducing agents and combustible materials .
Advanced Research Questions
Q. How does CAN’s dinuclear Ce(IV)-oxo structure in acidic nitrate solutions influence its reactivity in catalytic cycles?
In concentrated HNO₃, CAN exists as a dinuclear complex [(H₂O)ₓCeᴵⱽ–O–Ceᴵⱽ(OH₂)ₓ]⁶⁺ (x = 6–7), confirmed by EXAFS and Raman spectroscopy. This structure enhances oxidative capacity by stabilizing Ce(IV) through bridging oxo ligands. However, quantum calculations suggest an 8–10-coordinate Ce(IV) in aqueous solutions, indicating solvent-dependent coordination geometry .
Q. Why does CAN exhibit superior stereoselectivity in radical additions to D-glycals compared to Mn(OAc)₃?
CAN promotes regioselective radical additions to electron-rich D-glycals at lower temperatures (e.g., 0–25°C), suppressing side reactions like Ferrier rearrangement. The stereochemical outcome is influenced by the C-3 substituent’s electronic nature: electron-withdrawing groups (e.g., acetyl) reduce reactivity, while electron-donating groups enhance it. CAN’s Lewis acidity also stabilizes transition states, improving enantiomeric excess compared to Mn-based oxidants .
Q. Can CAN be regenerated in situ for catalytic applications, and what co-oxidants are effective?
Yes. In the presence of NaBrO₃, tert-butyl hydroperoxide (TBHP), or O₂, Ce(III) is reoxidized to Ce(IV), enabling catalytic use. For example, TBHP in acetonitrile-water mixtures regenerates CAN, reducing stoichiometric waste. This approach is critical in green chemistry for C–H functionalization and cross-coupling reactions .
Q. How do micellar systems modulate CAN-mediated oxidation kinetics under acid-free conditions?
Cationic surfactants (e.g., CTAB) form micelles that solubilize hydrophobic substrates (e.g., bicyclic monoterpenes) and localize CAN at the micelle-water interface. This microenvironment accelerates electron transfer, reducing activation energy by 30–40%. Kinetic studies show pseudo-first-order behavior with rate constants increasing linearly with surfactant concentration until the critical micelle concentration (CMC) .
Contradictions and Open Questions
- Coordination Geometry Discrepancy: While EXAFS data support a dinuclear Ce(IV)-oxo structure in HNO₃, quantum calculations propose 9-coordinate Ce(IV) in water. Resolving this requires advanced techniques like X-ray absorption near-edge structure (XANES) .
- Mechanistic Ambiguity in Radical Additions: Whether CAN directly reacts with radicals or facilitates ligand transfer remains debated. Isotopic labeling studies (e.g., ¹⁸O tracing) could clarify pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
